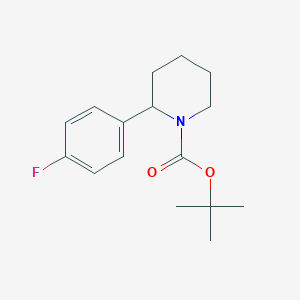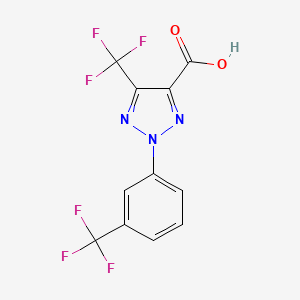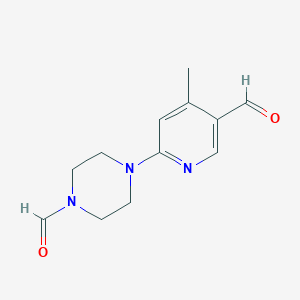![molecular formula C16H27N3 B11795056 2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a complex organic compound that features a piperidine ring substituted with a benzyl-methyl-amino group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with piperidine and formaldehyde under controlled conditions to yield the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or piperidine derivatives.
Scientific Research Applications
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methyl-2-aminoethanol
- N-Benzyl-N-methyl-2-aminoethane
- N-Benzyl-N-methyl-2-aminoethane hydrochloride
Uniqueness
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H27N3 |
|---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
2-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C16H27N3/c1-18(13-15-5-3-2-4-6-15)14-16-7-10-19(11-8-16)12-9-17/h2-6,16H,7-14,17H2,1H3 |
InChI Key |
KEJOSBVESHCZPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)CCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


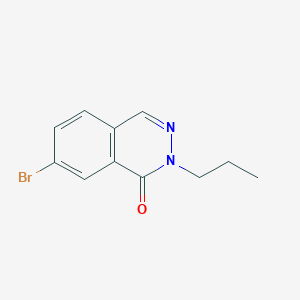
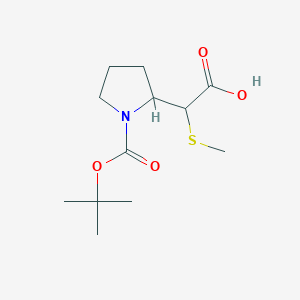
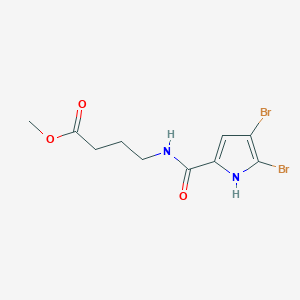
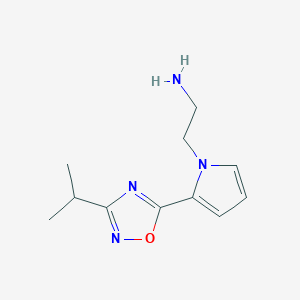

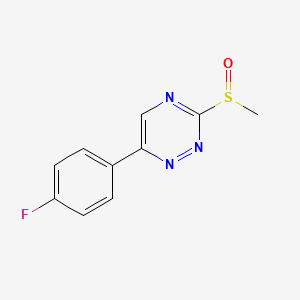
![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)



